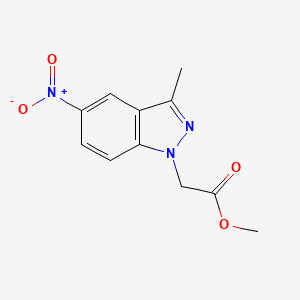

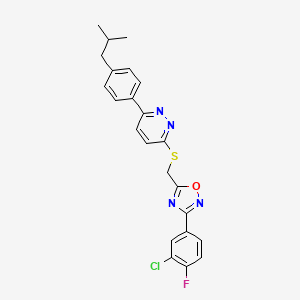

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years due to their wide range of chemical and biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Indazoles can be synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .科学的研究の応用

Synthesis and Pharmacological Applications

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has been explored in the synthesis of various pharmacologically active compounds. For example, Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases starting from related chemical structures, demonstrating applications as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This showcases the compound's role in developing new therapeutic agents.

Building Blocks for Heterocyclic Compounds

Another application involves its use as a precursor or building block in synthesizing heterocyclic compounds. Prezent et al. (2016) described how derivatives like methyl (5-oxopyrazol-3-yl)acetate were utilized in creating new pyrazolo[4,3-c]pyridines, highlighting its utility in constructing complex chemical architectures with potential biological activities (Prezent, Ruban, Baranin, & Bubnov, 2016).

Click Chemistry Applications

Furthermore, Ahmed et al. (2016) employed similar compounds in click chemistry to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, emphasizing the method's efficiency and the compounds' suitability for creating biologically active molecules with potential cytotoxic properties (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & Ihsan-ul-Haq, 2016).

Redox Condensation Reactions

The versatility of this compound extends to redox condensation reactions, where it contributes to the synthesis of 2-aroylbenzothiazoles, as explored by Nguyen et al. (2015). These compounds have shown pharmacological relevance, further underscoring the chemical's importance in medicinal chemistry research (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).

Mass-spectral Fragmentation Studies

Mass-spectral studies, such as those conducted by Kato and Hirao (1972), investigate the fragmentation patterns of related compounds, contributing to a deeper understanding of their chemical behavior and potential reactivity in various contexts (Kato & Hirao, 1972).

作用機序

Target of Action

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a derivative of the indazole class of compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, which play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety and hazards associated with indazole derivatives depend on the specific derivative. For example, for 1-Methyl-5-nitro-1H-indazol-3-amine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Given the broad range of chemical and biological properties of indazole and its derivatives, there is a great potential for the development of new drugs . Therefore, future research could focus on the development of novel synthetic routes for indazole and their derived products, as well as the exploration of their pharmacological activities .

特性

IUPAC Name |

methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJXQIZXYUPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)

![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)

![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)

![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)